Bromodomain BD2 Selectivity: 4-Bromo Substituent Enhances Affinity vs. BD1
In class-level analysis of benzenesulfonamide-based bromodomain inhibitors, the 4-bromo substitution has been shown to favor the acetyl-lysine binding pocket of BET bromodomains through halogen bond interactions. The specific 4-bromo-N-thian-4-yl-piperidine-methyl-benzenesulfonamide is predicted to exhibit enhanced binding to BRD4 BD2 over BD1, consistent with the general SAR that electron-withdrawing para-substituents on the benzenesulfonamide ring increase selectivity for the second bromodomain [1]. Analogous 4-methoxy and 4-acetyl analogs show different selectivity profiles due to altered electronic and steric properties [2].
| Evidence Dimension | Predicted BRD4 BD2 vs. BD1 selectivity (qualitative SAR) |
|---|---|
| Target Compound Data | 4-Bromo (target compound): halogen-bond-capable, electron-withdrawing; predicted BD2 preference. |
| Comparator Or Baseline | 4-Methoxy analog: electron-donating, alternative hydrogen-bond geometry; 4-Acetyl analog: larger steric bulk, different electronic profile. |
| Quantified Difference | Not directly quantified; based on class SAR inference. |
| Conditions | BROMOscan assay platform or isothermal titration calorimetry; relevant to BRD4 BD1/BD2 bacterial expression systems. |
Why This Matters
BD2-selective inhibitors are emerging as a strategy to reduce on-target bone marrow toxicity associated with pan-BET inhibition, making this compound a valuable starting point for selective epi-drug development.
- [1] CN Patent Application. 磺酰胺类衍生物、其制备方法及其在医药上的用途 (Sulfonamide derivatives, their preparation methods and applications in medicine). Publication No. CN110240566A, 2019. General SAR of sulfonamide-based bromodomain inhibitors. View Source
- [2] Kuujia. Comparative structural analysis of 4-substituted benzenesulfonamide analogs (4-methoxy, 4-acetyl, 4-bromo). Retrieved from CAS registry-linked datasets, May 2026. View Source
